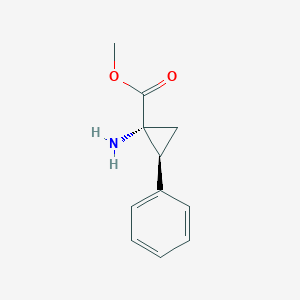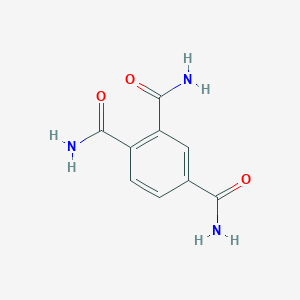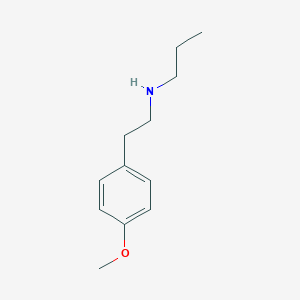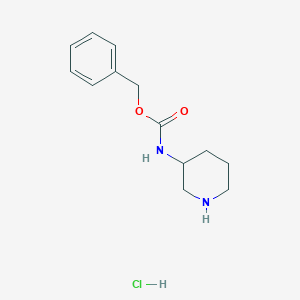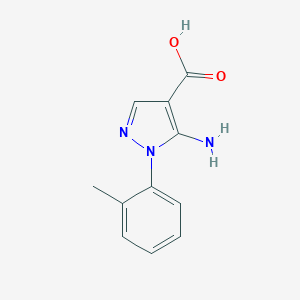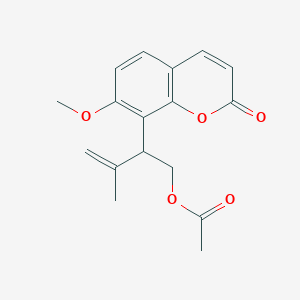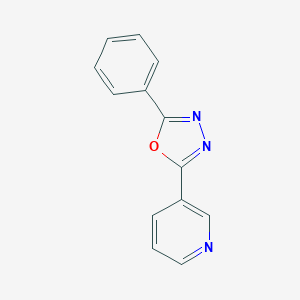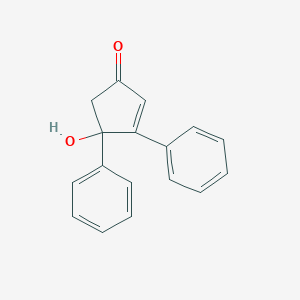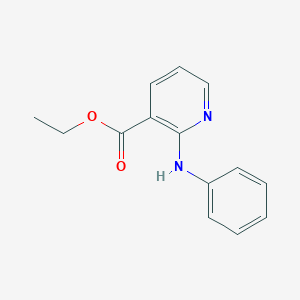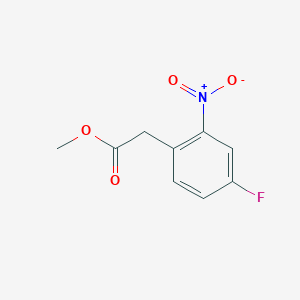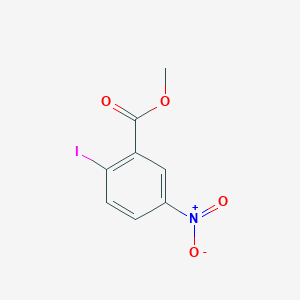![molecular formula C9H8Cl2N2O2 B177048 2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide CAS No. 13620-47-8](/img/structure/B177048.png)
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as CPCA and is used in various applications, including as a reagent in organic synthesis and as a pharmacological tool in drug discovery.
作用机制
CPCA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to tissue injury or inflammation. By inhibiting COX-2, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
生化和生理效应
CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models. It has also been shown to reduce fever and to have anxiolytic effects. CPCA has been found to have a half-life of approximately 3 hours in rats, and it is primarily metabolized by the liver.
实验室实验的优点和局限性
CPCA is a useful tool in drug discovery and organic synthesis due to its potent pharmacological effects and its ease of synthesis. However, it is important to note that CPCA has limitations in terms of its selectivity and potency. It has been shown to exhibit some toxic effects at high doses, and its use in humans has not been extensively studied.
未来方向
There are several potential future directions for research on CPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CPCA. Another area of interest is the investigation of the mechanism of action of CPCA and its metabolites, as well as the identification of potential drug targets. Additionally, further studies are needed to determine the safety and efficacy of CPCA in humans.
合成方法
CPCA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base. The resulting product is then treated with ammonium carbonate to yield CPCA. Other methods of synthesis include the reaction of 4-chloroaniline with chloroacetic acid and the reaction of 4-chloroaniline with chloroacetamide.
科学研究应用
CPCA has been widely used in scientific research as a reagent in organic synthesis. It has also been used as a pharmacological tool in drug discovery, particularly in the development of new analgesics and anti-inflammatory drugs. CPCA has been shown to exhibit potent analgesic and anti-inflammatory activity in animal models, making it a promising candidate for further drug development.
属性
CAS 编号 |
13620-47-8 |
|---|---|
产品名称 |
2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
分子式 |
C9H8Cl2N2O2 |
分子量 |
247.07 g/mol |
IUPAC 名称 |
2-chloro-N-[(4-chlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-3-1-6(11)2-4-7/h1-4H,5H2,(H2,12,13,14,15) |
InChI 键 |
NGJYMHWKFCMTKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)CCl)Cl |
同义词 |
1-(2-chloroacetyl)-3-(4-chlorophenyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



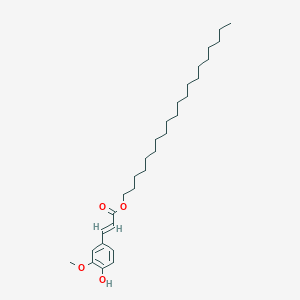
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B176968.png)
![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
